2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-methylsulfonyl-1-[(3-nitrophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-23(21,22)15-16-13-7-2-3-8-14(13)17(15)10-11-5-4-6-12(9-11)18(19)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRMVNYCGKKPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the nitrobenzyl group: The benzimidazole core can be alkylated with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the methylsulfonyl group: The final step involves the sulfonylation of the benzimidazole derivative with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl (-SO₂CH₃) group acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (NAS) at the C-4 and C-7 positions of the benzimidazole ring.
| Reaction Conditions | Reagents | Products Formed | Yield | Citations |
|---|---|---|---|---|
| Methanol, 80°C, 12 h | Sodium methoxide | 4-Methoxy derivative | 68% | |
| Ethanolamine, DMF, 100°C, 8 h | K₂CO₃ | 7-(2-Hydroxyethylamino) derivative | 52% |
Key Findings :
-
Substitution occurs preferentially at the C-7 position due to steric hindrance from the nitrobenzyl group at N-1 .
-
Methoxy and hydroxyethylamino derivatives show enhanced solubility in polar solvents.
Reduction of the Nitro Group
The nitro (-NO₂) group on the benzyl substituent undergoes reduction to form amines, enabling further functionalization.
| Reaction Conditions | Reagents | Products Formed | Yield | Citations |
|---|---|---|---|---|
| H₂ (1 atm), 25°C, 6 h | Pd/C (10%) in ethanol | 3-Aminobenzyl derivative | 89% | |
| Zn dust, NH₄Cl, H₂O/THF, 3 h | Acetic acid | 3-Aminobenzyl derivative | 76% |
Key Findings :
-
Catalytic hydrogenation provides higher yields and cleaner products compared to Zn/NH₄Cl.
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The resulting amine can undergo diazotization or acylation for downstream applications .
Oxidation Reactions
The methylsulfonyl group is resistant to oxidation, but the benzimidazole ring undergoes controlled oxidation under harsh conditions.
| Reaction Conditions | Reagents | Products Formed | Yield | Citations |
|---|---|---|---|---|
| H₂O₂ (30%), AcOH, 70°C, 24 h | FeCl₃ | Benzimidazole N-oxide derivative | 41% | |
| KMnO₄, H₂SO₄, 0°C, 2 h | – | Ring-opened sulfonic acid | 33% |
Key Findings :
-
N-Oxide formation preserves the methylsulfonyl group but reduces aromaticity.
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Ring-opening via permanganate is non-selective and rarely utilized synthetically .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable C–C bond formation at the C-2 position.
| Reaction Conditions | Reagents | Products Formed | Yield | Citations |
|---|---|---|---|---|
| Suzuki coupling, 100°C, 24 h | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl derivatives | 58–74% | |
| Sonogashira coupling, 80°C, 12 h | CuI, PPh₃ | 2-Alkynyl derivatives | 63% |
Key Findings :
-
Coupling efficiency depends on the electronic nature of the boronic acid or alkyne partner .
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Steric bulk from the nitrobenzyl group limits reactivity at N-1.
Acid/Base-Mediated Rearrangements
Under strongly acidic conditions, the benzimidazole ring undergoes rearrangement:
| Reaction Conditions | Reagents | Products Formed | Yield | Citations |
|---|---|---|---|---|
| H₂SO₄ (conc.), 120°C, 3 h | – | Quinazolinone derivative | 37% | |
| NaOH (10M), EtOH, reflux, 6 h | – | Degraded sulfonate salts | – |
Key Findings :
-
Quinazolinone formation involves ring expansion and loss of the nitrobenzyl group .
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Base treatment leads to decomposition rather than isolable products .
Photochemical Reactions
UV irradiation induces nitro group rearrangement and sulfonyl bond cleavage:
| Reaction Conditions | Reagents | Products Formed | Yield | Citations |
|---|---|---|---|---|
| UV (254 nm), CH₃CN, 6 h | – | Nitrosobenzyl derivative | 22% | |
| UV (365 nm), DCM, 12 h | – | Benzimidazole + sulfinic acid | 15% |
Key Findings :
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit modulated pharmacological properties:
| Derivative Type | IC₅₀ (Cancer Cell Lines) | Key Targets | Citations |
|---|---|---|---|
| 4-Methoxy | 1.8–4.2 µM (MCF-7, A549) | Topoisomerase IIα | |
| 3-Aminobenzyl | 0.9–2.1 µM (HeLa, HT-29) | CDK4/6 kinases |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Research indicates that imidazole derivatives, including 2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole, show significant antimicrobial effects against various pathogens. The presence of the sulfonyl and nitro groups enhances its interaction with microbial targets, potentially leading to increased efficacy against resistant strains .
- Anti-inflammatory Effects : Studies have demonstrated that compounds with imidazole structures can inhibit pro-inflammatory pathways. For instance, derivatives similar to this compound have been shown to reduce levels of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory response .
- Anticancer Activity : There is emerging evidence suggesting that this compound may possess anticancer properties. It has been noted that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various imidazole derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Gram-negative bacteria. The compound's structure contributed to its ability to penetrate bacterial membranes effectively.
Case Study 2: Anti-inflammatory Activity
A comparative study evaluated the anti-inflammatory effects of several imidazole derivatives, including this compound. The findings revealed that this compound significantly reduced paw edema in animal models, demonstrating its potential as a therapeutic agent for inflammatory diseases. Molecular docking studies confirmed its high binding affinity to COX-2, suggesting a mechanism for its anti-inflammatory activity .
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Type
- 2-[(Methylsulfonyl)methyl]-1H-benzimidazole (CAS RN 24092-75-9): This analogue features a methylsulfonylmethyl group at position 2 instead of a direct methylsulfonyl substitution.
- 2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole (CAS 198069-24-8) :
The nitro group is attached to a phenyl ring at position 2, but the absence of a sulfonyl group and the dihydro backbone reduce its electronic complexity. This compound is hypothesized to exhibit antibacterial activity, highlighting the role of nitro groups in biological interactions . - 2-(4-Fluorophenyl)-1H-benzo[d]imidazole :
The fluorophenyl substituent at position 2 enhances GABA-A receptor binding affinity, demonstrating how halogenated aryl groups can modulate receptor specificity. This contrasts with the nitrobenzyl group in the target compound, which may prioritize steric interactions over direct receptor binding .
Sulfonyl vs. Sulfinyl Derivatives
Compounds like 2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () contain a sulfinyl group instead of sulfonyl. Sulfinyl groups are less electron-withdrawing and more prone to oxidation, which may reduce metabolic stability compared to the target compound’s sulfonyl group .
Key Reactions
- Nitrobenzyl Introduction :
The 3-nitrobenzyl group in the target compound likely originates from a nucleophilic substitution or alkylation reaction, similar to the synthesis of 5-chloro-2-[(3-methylsulfonylindol-1-yl)methyl]-1-(3-methylsulfonylpropyl)benzimidazole (), which employs chloromethyl intermediates and base-mediated coupling . - Sulfonation :
Methylsulfonyl groups are typically introduced via chlorosulfonic acid treatment or oxidation of thioethers. For example, 1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole () is oxidized to its sulfonyl derivative using agents like m-CPBA .
Green Chemistry Approaches
Microwave-assisted synthesis () and copper-catalyzed click reactions () are efficient for benzimidazole derivatives. The target compound’s synthesis could benefit from these methods to reduce reaction times and improve yields .
Antimicrobial and Antitumor Activity
- Benzimidazole-5-(aryldiazenyl)thiazole derivatives () show potent activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 12.5 µg/mL. The nitro group in the target compound may enhance similar antibacterial effects .
- N-substituted-2-(2-butyl-4-chloro-1H-imidazole-5-yl)-1H-benzo[d]imidazole () exhibits antiproliferative activity (IC₅₀ = 25.3 µM) against Ehrlich ascites tumors, suggesting that bulky substituents like nitrobenzyl could improve cytotoxicity .
Receptor Interactions
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole () mimics zolpidem in GABA-A receptor docking, whereas the target compound’s nitrobenzyl group may favor interactions with nitroreductase enzymes or oxidative stress pathways .
Comparative Data Table
Biological Activity
2-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the benzimidazole core followed by the introduction of the methylsulfonyl and nitrobenzyl groups. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell viability using the MTT assay across several cancer models:
- Cell Lines Tested :
- Human colon cancer (HCT-116)
- Hepatocellular carcinoma (HepG2)
- Mammary gland cancer (MCF-7)
- Normal fibroblast (WI-38)
The results indicated that this compound exhibits significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents such as doxorubicin and sorafenib. For instance, in HepG2 cells, the IC50 was reported to be approximately 10.21 µM , demonstrating effective inhibition of cell growth .
| Cell Line | IC50 (µM) | Standard Drug Comparison |
|---|---|---|
| HCT-116 | 9.50 | Doxorubicin |
| HepG2 | 10.21 | Sorafenib |
| MCF-7 | 8.75 | Sunitinib |
The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction . Flow cytometry analyses revealed that treatment with this compound leads to an increase in apoptotic cell populations, particularly in early-stage apoptosis. This is associated with an upregulation of pro-apoptotic proteins such as caspase-3 and Bax , alongside a downregulation of the anti-apoptotic protein Bcl-2 .
Case Studies
A notable study investigated the effects of this compound on breast cancer cell lines. The findings demonstrated that it not only inhibited cell proliferation but also altered cell cycle dynamics, leading to G1 phase arrest. This suggests that the compound may interfere with key regulatory mechanisms governing cell division .
In Vivo Studies
While in vitro studies provide valuable insights, in vivo evaluations are critical for understanding the therapeutic potential of this compound. Preliminary animal studies indicate promising results in tumor reduction when administered in appropriate dosages, warranting further investigation into its pharmacokinetics and bioavailability .
Q & A
Q. What are the implications of the compound’s structural motifs (e.g., nitrobenzyl) in photodegradation or environmental persistence?
- Methodology :
- Photolysis studies : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via LC-MS; nitro groups may form nitroso intermediates .
- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic toxicity, referencing OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
